methyl 4-(4-chlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate
Description
Methyl 4-(4-chlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate is a thiophene-based derivative featuring a sulfamoyl group linked to a 4-(ethoxycarbonyl)phenyl moiety at position 3 of the thiophene ring. The 4-chlorophenyl substituent at position 4 and the methyl ester at position 2 complete its structure (Fig. 1).
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-3-[(4-ethoxycarbonylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO6S2/c1-3-29-20(24)14-6-10-16(11-7-14)23-31(26,27)19-17(12-30-18(19)21(25)28-2)13-4-8-15(22)9-5-13/h4-12,23H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJLCDNFFQDBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-chlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced through an esterification reaction using ethyl chloroformate and a base such as triethylamine.
Incorporation of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonamide formation reaction using a sulfonyl chloride derivative and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester and sulfonamide groups to alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Thiophenyl derivatives.
Scientific Research Applications
Methyl 4-(4-chlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(4-chlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Functions: Affecting the integrity and function of cellular membranes and organelles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives with sulfonamide and ester functionalities are widely studied for their structural versatility and bioactivity. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Thiophene Derivatives
Key Findings :
Structural Variations and Bioactivity: The target compound shares a sulfamoyl group with GSK0660, a known PPARδ antagonist, but differs in the substituent on the sulfamoyl-linked phenyl group (ethoxycarbonyl vs. methoxy-phenylamino). This substitution may alter receptor binding affinity or selectivity . Compounds with quinolinyl-sulfanyl () or cyanoacetyl () groups at position 2 demonstrate divergent biological applications, likely due to the electron-withdrawing or aromatic heterocyclic properties of these groups .
The discontinuation of the target compound () contrasts with the commercial availability of analogs like those in and , suggesting superior stability or synthetic feasibility in the latter.
Synthetic Accessibility :
- The synthesis of similar compounds (e.g., ) involves refluxing in DMF with sulfadiazine derivatives, a method that may be less viable for the target compound due to steric hindrance from the bulky ethoxycarbonyl group .
Biological Activity
Methyl 4-(4-chlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and findings from diverse research sources.
Chemical Structure and Properties
The compound features a thiophene ring and several functional groups, including:
- Chlorophenyl group
- Ethoxycarbonyl group
- Sulfamoyl moiety
These structural components suggest that the compound may interact with various biological pathways, making it a candidate for pharmaceutical development.
Antimicrobial Properties
Research indicates that compounds similar to this compound often exhibit diverse biological activities. Notably, studies have shown that derivatives of thiophene compounds can demonstrate significant antibacterial and antifungal properties. For instance, related compounds have been tested against various Gram-positive and Gram-negative bacteria, showing activity that exceeds standard antibiotics like ampicillin by substantial margins .
| Compound | Activity Type | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound A | Antibacterial | 0.004–0.03 | 0.008–0.06 |
| Compound B | Antifungal | 0.004–0.06 | - |
Cytotoxicity and Anticancer Activity
The structural characteristics of this compound suggest potential anticancer applications. Similar compounds have shown selective cytotoxicity against tumorigenic cell lines, with ongoing research exploring their efficacy in inhibiting cancer cell proliferation.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in metabolic pathways. The presence of the sulfamoyl group is particularly noteworthy, as it has been associated with inhibition mechanisms in various biological systems.
Interaction Studies
Interaction studies are crucial for understanding the pharmacodynamics of this compound. These studies involve assessing how the compound interacts with proteins or enzymes relevant to disease pathways, which can elucidate its therapeutic potential.
Synthesis and Modification
The synthesis of this compound involves several chemical reactions that can be tailored to enhance its biological activity. Modifications to the functional groups can lead to analogs with improved efficacy or reduced toxicity.
Synthetic Pathway Overview
- Formation of Thiophene Ring : Initial synthesis steps typically involve creating the thiophene structure.
- Introduction of Functional Groups : Subsequent steps incorporate the chlorophenyl and ethoxycarbonyl groups.
- Sulfamoylation : The final step involves adding the sulfamoyl moiety to complete the compound.
Case Studies and Research Findings
Recent studies have highlighted the promising biological activities of thiophene derivatives:
- Antibacterial Efficacy : A study demonstrated that certain thiophene derivatives exhibited potent antibacterial effects against strains resistant to conventional antibiotics.
- Cytotoxicity in Cancer Models : Research on related compounds revealed significant cytotoxic effects in vitro against various cancer cell lines, suggesting a need for further investigation into their mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
